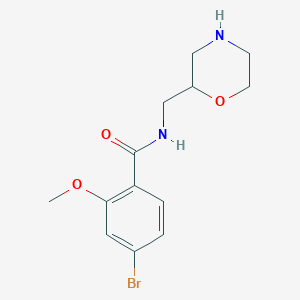
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide, also known as ACMS or ACMSD, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential therapeutic applications. It was first identified as a potential drug candidate for the treatment of cancer due to its ability to inhibit the activity of the enzyme kynurenine 3-monooxygenase (KMO), which is involved in the metabolism of the amino acid tryptophan. However, recent research has also suggested that ACMS may have other potential applications in the treatment of neurological disorders and inflammation.
Wirkmechanismus
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide works by inhibiting the activity of KMO, an enzyme that is involved in the metabolism of the amino acid tryptophan. When tryptophan is metabolized by KMO, it produces a series of metabolites that have been implicated in a variety of diseases, including cancer and neurological disorders. By inhibiting KMO, 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide prevents the production of these metabolites and can therefore help to reduce the severity of these diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide are primarily related to its inhibition of KMO. By reducing the production of neurotoxic metabolites, 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide has been shown to have a neuroprotective effect in preclinical models of neurological disorders. In addition, its anti-cancer properties are thought to be related to its ability to reduce the growth and metastasis of tumors by inhibiting KMO.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide as a research tool is its specificity for KMO. Because it targets a specific enzyme, it can be used to study the role of KMO in a variety of diseases without affecting other metabolic pathways. However, one limitation of 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide is its relatively low potency compared to other KMO inhibitors. This can make it more difficult to achieve the desired level of inhibition in experimental models.
Zukünftige Richtungen
There are several potential future directions for research on 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide. One area of interest is the development of more potent KMO inhibitors that could be used in the treatment of cancer and neurological disorders. In addition, there is growing interest in the use of 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide as a research tool to study the role of KMO in other diseases, such as autoimmune disorders and infectious diseases. Finally, there is also potential for the development of 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide as a diagnostic tool for diseases that are associated with KMO dysregulation.
Synthesemethoden
The synthesis of 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide involves several steps, starting with the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 4-fluoro-5-methyl-1,2-phenylenediamine to form 3-chloro-4-methyl-N-(4-fluoro-5-methyl-2-aminophenyl)benzenesulfonamide. This intermediate is then reacted with ammonia to form 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of fields. One of the most promising areas of research has been in the treatment of cancer. KMO is overexpressed in many types of cancer, and its inhibition by 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide has been shown to reduce tumor growth and metastasis in preclinical models. In addition to its anti-cancer properties, 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide has also been investigated for its potential use in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. This is because KMO is involved in the production of neurotoxic metabolites that have been implicated in the development of these disorders.
Eigenschaften
IUPAC Name |
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2S/c1-8-3-4-10(6-12(8)15)18-21(19,20)11-5-9(2)14(16)13(17)7-11/h3-7,18H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONHGPCNCIVLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C(=C2)C)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide](/img/structure/B6646582.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide](/img/structure/B6646591.png)

![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
![N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide](/img/structure/B6646608.png)
![2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B6646618.png)







